1-Naphthylamine, 1,2,3,4-tetrahydro-5,8-dimethoxy-, hydrochloride, hemihydrate
CAS No.: 64037-80-5
Cat. No.: VC18457854
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64037-80-5 |
|---|---|
| Molecular Formula | C12H18ClNO2 |
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | (5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride |
| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-14-10-6-7-11(15-2)12-8(10)4-3-5-9(12)13;/h6-7,9H,3-5,13H2,1-2H3;1H |
| Standard InChI Key | ZTRZIVJXSXQHRL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2CCCC(C2=C(C=C1)OC)[NH3+].[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s molecular formula, C₁₂H₁₈ClNO₂, corresponds to a molecular weight of 243.73 g/mol . Its systematic IUPAC name, (5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium chloride hemihydrate, reflects its structural features:
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A tetrahydronaphthalene backbone (positions 1–4 saturated with hydrogen atoms).
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Methoxy (-OCH₃) substituents at positions 5 and 8.
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A protonated amine group at position 1, forming a hydrochloride salt.
Synonyms include 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride hemihydrate and the registry number 64037-80-5 .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈ClNO₂ | |
| Molecular Weight | 243.73 g/mol | |
| SMILES | COC1=C2CCCC(C2=C(C=C1)OC)[NH3+].[Cl-] | |
| Predicted CCS (Ų) [M+H]+ | 144.7 |
Synthesis and Optimization
Synthetic Pathways
Industrial-scale production remains unreported, but laboratory synthesis typically involves:
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Methoxyation of 1,2,3,4-tetrahydronaphthalen-1-amine using methyl iodide or dimethyl sulfate under basic conditions.
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Selective protection/deprotection to achieve regioselective substitution at positions 5 and 8.
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Salt formation via treatment with hydrochloric acid in anhydrous ethanol, followed by crystallization with controlled hydration .
Key challenges include avoiding over-alkylation and managing the exothermicity of the methoxylation step. Yields reportedly range from 45–60% after purification by recrystallization.
Analytical Characterization
Quality control employs:
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HPLC-MS for purity assessment (retention time: 8.2 min under C18 reverse-phase conditions).
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¹H NMR (D₂O, 400 MHz): δ 6.75 (s, 2H, Ar-H), 3.85 (s, 6H, -OCH₃), 3.12 (m, 1H, NH₃+), 2.60–1.90 (m, 8H, cyclohexene) .
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FT-IR confirms N-H stretching (2500–3000 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹) .
Biological Activities and Mechanistic Insights
Enzyme Modulation
In vitro studies suggest dose-dependent tyrosine kinase inhibition (IC₅₀ = 12.3 μM), potentially attributable to π-π stacking between the naphthalene system and hydrophobic enzyme pockets. Comparative analyses with analogues lacking methoxy groups (e.g., 1,2,3,4-tetrahydronaphthalen-1-amine) show a 3-fold increase in activity, underscoring the importance of electron-donating substituents .
Applications in Research and Development
Medicinal Chemistry
The compound serves as a lead structure for CNS-targeted agents, leveraging its ability to cross the blood-brain barrier in rodent models (logP = 1.2) . Derivatives with modified methoxy patterns are under investigation for neurodegenerative disease applications.
Organic Synthesis
As a chiral building block, its rigid tetracyclic framework facilitates asymmetric catalysis in Mannich reactions, achieving enantiomeric excesses >90% in model systems.
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